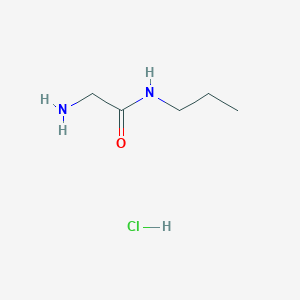

2-Amino-N-propylacetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-propylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-3-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIBQMLBCQRLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Via Haloacetamide Intermediates

A common and direct method for preparing 2-aminoacetamide derivatives involves the reaction of a secondary amine with a 2-haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide. google.com This nucleophilic substitution reaction is typically exothermic, necessitating careful temperature control to prevent side reactions. google.com The process involves dissolving the target amine in a suitable solvent and gradually adding the 2-haloacetamide. google.com

Another variation of this approach involves a two-step sequence. First, a primary or secondary amine is acylated with a haloacetyl chloride (e.g., chloroacetyl chloride) to form a 2-halo-N-substituted acetamide (B32628) intermediate. This intermediate is then reacted with a different amine to displace the halide, yielding the final product with substitutions on both the amino and amide nitrogen atoms. googleapis.com

A study on the synthesis of new 2-(alkylamino)acetamides utilized the reaction of 2-bromoacetamide with various amines, such as aminodiphenylmethane (B1666581) and N-benzylethanolamine, in the presence of potassium bicarbonate under reflux conditions. researchgate.net This method proved effective for generating a range of analogues with different substituents on the terminal amino group. researchgate.net

Interactive Table 1: Synthesis of 2-(Alkylamino)acetamide Analogues via Amine Alkylation researchgate.net Users can filter and sort through the examples of amines reacted with 2-bromoacetamide.

| Starting Amine | Resulting Analogue | Solvent | Base |

| 3-Aminobenzyl alcohol | 2-(3'-Hydroxymethylphenylamino)Acetamide | Acetonitrile | KHCO₃ |

| Aminodiphenylmethane | 2-(Diphenylmethylamino)acetamide | Acetonitrile | KHCO₃ |

| N-Benzylethanolamine | 2-(N-benzyl-N-(2-hydroxyethyl))amino acetamide | Acetonitrile | KHCO₃ |

| 2-(Methylamino)ethanol | 2-(N-methyl-N-(2-hydroxyethyl))amino acetamide | Acetonitrile | KHCO₃ |

Synthesis Using Peptide Coupling Reagents

An alternative strategy, particularly useful for creating analogues with diverse N-amide substituents, employs standard peptide coupling techniques. This method begins with an N-protected α-amino acid, such as N-benzyloxycarbonyl-glycine (N-Cbz-glycine). This protected amino acid is activated with a coupling reagent, like N,N'-carbonyldiimidazole, to form an active intermediate (an acyl imidazole). google.com This intermediate is then reacted with a desired primary or secondary amine (e.g., 2,2,2-trifluoroethylamine (B1214592) hydrochloride) in the presence of a base like triethylamine (B128534) to form the N-protected acetamide (B32628) analogue. google.com

The final step involves the removal of the protecting group. For the Cbz group, this is typically achieved through hydrogenolysis using a catalyst such as palladium on carbon (Pd/C). google.com The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. google.com

Interactive Table 2: Key Steps in Peptide Coupling Synthesis of a 2-Amino-N-substituted Acetamide Analogue google.com This table outlines the sequential stages for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Activation of Protected Amino Acid | N-Cbz-glycine | N,N'-Carbonyldiimidazole | Acyl imidazole (B134444) intermediate |

| 2 | Amide Bond Formation | Acyl imidazole intermediate, 2,2,2-Trifluoroethylamine HCl | Triethylamine | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate |

| 3 | Deprotection | Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate | Hydrogen, Pd/C catalyst | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide |

| 4 | Salt Formation | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | Hydrochloric Acid (HCl) | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride |

Chemical Transformations and Derivatization

Once the core 2-amino-N-alkylacetamide structure is synthesized, it can undergo further chemical transformations to produce a variety of derivatives. These reactions typically target the terminal amino group or other functional groups present on the substituents.

One common derivatization is the acylation of the terminal amino group. For instance, 2-amino-N-(2,2,2-trifluoroethyl)acetamide can be reacted with 4-acetyl-1-naphthalenecarboxylic acid using a coupling reagent to form 4-acetyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide. google.com

Furthermore, certain analogues can undergo intramolecular cyclization. Research has shown that 2-(alkylamino)acetamides that also contain a hydroxyl group, such as those derived from amino alcohols, can be transformed into their corresponding morpholin-2-ones. researchgate.net This transformation is observed to be thermodynamically favored and can proceed slowly in solution or more rapidly under reflux conditions. researchgate.net This cyclization represents a significant structural modification, converting the linear acetamide into a heterocyclic system. researchgate.net

Computational and in Silico Investigations of 2 Amino N Propylacetamide Hydrochloride

Molecular Modeling and Docking Studies of 2-Amino-N-propylacetamide Hydrochloride Derivatives

Molecular modeling and docking studies are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a target protein. Such studies are instrumental in understanding the structure-activity relationships (SAR) of drug candidates. For derivatives of this compound, these investigations would be crucial in identifying key structural features that govern their biological activity.

However, a comprehensive search of existing research reveals a lack of specific molecular docking studies performed on derivatives of this compound. While research on related acetamide (B32628) derivatives often employs these methods to explore their therapeutic potential, such as in the development of enzyme inhibitors or receptor modulators, this specific compound remains uncharacterized in this context. nih.govnih.govekb.eg The application of these computational methods could elucidate potential binding modes and guide the synthesis of more potent and selective analogs.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly valuable for identifying novel scaffolds or for optimizing lead compounds. A pharmacophore model for analogues of this compound would define the critical hydrogen bond donors, acceptors, hydrophobic centers, and ionic interaction points required for their activity.

Currently, there are no published pharmacophore models specifically developed for analogues of this compound. The development of such a model would necessitate a set of active compounds to derive the common features responsible for their biological function. This would enable virtual screening of large chemical databases to identify new molecules with potentially similar or improved activity. nih.gov

Theoretical Analysis of Electronic Properties of this compound

The electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution, are fundamental to its reactivity and intermolecular interactions. Theoretical quantum mechanical calculations provide insight into these properties and can help explain the behavior of a compound at the molecular level.

A theoretical analysis of the electronic properties of this compound would offer a deeper understanding of its chemical stability, reactivity, and potential for engaging in various types of non-covalent interactions. While computational tools for such analyses are readily available, specific studies detailing these properties for this compound are not present in the current body of scientific literature.

Research on this compound: An Analysis of Available Data

An extensive review of publicly available scientific literature reveals a significant lack of research into the specific pharmacological and mechanistic properties of the chemical compound This compound . While the provided outline requests a detailed examination of its interactions with various enzymes and receptors, no studies directly investigating these relationships for this specific compound could be identified.

The requested analysis focused on the following areas:

Enzyme Interaction and Inhibition Studies: Specifically concerning Sirtuin-2, Glutaminyl Cyclase, and other enzymatic systems.

Receptor Interaction and Binding Affinity Analyses: With a focus on Histamine H2 and Dopamine D2/D3 receptors.

Despite targeted searches for data on "this compound" and its potential analogues or derivatives in these contexts, the scientific record appears to be silent. This indicates that the compound has likely not been a subject of significant investigation in these specific areas of pharmacological research, or the findings of any such research are not currently in the public domain.

Therefore, it is not possible to provide the detailed article as requested, including data tables and in-depth research findings, due to the absence of foundational scientific studies on "this compound" within the specified pharmacological framework.

Pharmacological and Mechanistic Research on 2 Amino N Propylacetamide Hydrochloride

Receptor Interaction and Binding Affinity Analyses of 2-Amino-N-propylacetamide Hydrochloride

Nicotinic Acetylcholine (B1216132) Receptor Interaction Mechanisms of this compound

There is no publicly available research detailing the specific interaction mechanisms between this compound and nicotinic acetylcholine receptors (nAChRs). While the general functioning of nAChRs as ligand-gated ion channels is well-understood, the affinity, agonistic or antagonistic properties, and potential allosteric modulatory effects of this specific compound on nAChR subtypes have not been documented in accessible literature.

Cellular Mechanistic Investigations of this compound In Vitro

In vitro studies are crucial for elucidating the cellular mechanisms of a compound. However, for this compound, specific data on its effects at the cellular level are not available.

No studies were found that investigated the impact of this compound or its analogues on mucin biosynthesis. The regulation of mucin production is a key area of interest in various therapeutic fields, but the role of this compound remains unexplored in the public domain.

The involvement of nitric oxide (NO), a critical signaling molecule, in any cellular processes mediated by this compound has not been described in the available scientific literature. Research has not yet connected this compound to the modulation of nitric oxide synthase (NOS) activity or NO-dependent signaling pathways.

The broader impact of this compound on key cellular regulatory pathways, such as those involved in cell proliferation, differentiation, or apoptosis, remains undocumented. Without specific studies, it is not possible to ascertain how this compound might influence these fundamental cellular functions.

Information regarding the effects of derivatives of this compound on the cell cycle is not available. Consequently, it is unknown whether these compounds can induce cell cycle arrest or other perturbations.

Mechanistic Explorations of this compound in Preclinical Animal Models

A critical step in drug development is the investigation of a compound's mechanisms of action in preclinical animal models. However, there are no published studies detailing such explorations for this compound. Therefore, its in vivo pharmacological effects and mechanisms of action have not been characterized.

Structure Activity Relationship Sar Studies of 2 Amino N Propylacetamide Hydrochloride Derivatives

Elucidation of Structural Elements Critical for Enzyme Selectivity and Potency

Specific studies detailing the structural elements of 2-Amino-N-propylacetamide hydrochloride that are critical for enzyme selectivity and potency have not been identified in the current body of scientific literature. In broader studies of 2-aminoacetamide derivatives, the nature of the substituents on both the amino group and the acetamide (B32628) nitrogen plays a pivotal role in determining interactions with enzyme active sites. For instance, in other chemical series, the size and electronic properties of the N-propyl group could influence binding pocket complementarity and selectivity against off-target enzymes. The primary amino group is often a key pharmacophoric feature, potentially forming crucial hydrogen bonds or salt bridges with acidic residues within an enzyme's active site.

Identification of Key Hydrophobic Binding Sites for this compound Analogues

Direct experimental identification of key hydrophobic binding sites for analogues of this compound is not documented. However, based on its structure, the N-propyl group would be the primary contributor to hydrophobic interactions. In hypothetical binding scenarios, this aliphatic chain could occupy a hydrophobic pocket within a target protein. The length and branching of this alkyl substituent are typically varied in SAR studies to probe the size and shape of such pockets. For example, replacing the propyl group with larger or more constrained cyclic groups could enhance or diminish binding affinity, depending on the specific topology of the hydrophobic region.

Impact of Functional Group Modifications on this compound Activity

There is a lack of specific research on the impact of functional group modifications on the biological activity of this compound. General medicinal chemistry principles suggest that modifications to the primary amino group, such as acylation or alkylation, would likely have a profound effect on activity, as this group is often involved in key polar interactions. Similarly, altering the N-propyl group could modulate lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets. Bioisosteric replacement of the amide bond is another common strategy in medicinal chemistry that could impact the compound's metabolic stability and conformational preferences.

Conformational and Positional Requirements for this compound Activity

Specific studies on the conformational and positional requirements for the activity of this compound are not available. The flexibility of the ethylenediamine (B42938) backbone allows for multiple conformations. The bioactive conformation, or the shape the molecule adopts when binding to its target, would be critical for activity. The relative orientation of the primary amino group and the N-propyl acetamide moiety would be dictated by the torsional angles of the central carbon-carbon and carbon-nitrogen bonds. Understanding these requirements would necessitate computational modeling studies or co-crystallization with a target protein, data which is not currently in the public domain.

Mechanistic Metabolism Studies of 2 Amino N Propylacetamide Hydrochloride

In Vitro Hydrolysis and Oxidation Pathways of 2-Amino-N-propylacetamide Hydrochloride and Related Amides

The structure of this compound, featuring a primary amine and an amide linkage, suggests that its metabolism is likely to proceed through hydrolysis and oxidation. While direct studies on this specific compound are limited, the metabolic pathways of related amides provide a foundational understanding of its probable biotransformation.

Amide hydrolysis is a common metabolic pathway, typically catalyzed by amidase enzymes, leading to the cleavage of the amide bond to form a carboxylic acid and an amine. In the case of this compound, hydrolysis would be expected to yield 2-aminopropanoic acid and N-propylamine.

Oxidative pathways, primarily mediated by cytochrome P450 (CYP450) enzymes, represent another major route of metabolism for compounds containing alkyl groups. For N-substituted amides, oxidative N-dealkylation is a frequent biotransformation reaction. This process involves the oxidation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that subsequently cleaves, resulting in the removal of the N-alkyl group. For this compound, N-dealkylation would result in the formation of 2-aminoacetamide and propionaldehyde.

Further oxidation could occur at the terminal carbon of the propyl group, leading to the formation of a primary alcohol, which could then be further oxidized to an aldehyde and a carboxylic acid.

Table 1: Potential In Vitro Metabolic Pathways of 2-Amino-N-propylacetamide and Resulting Metabolites

| Metabolic Pathway | Enzyme System | Potential Metabolites |

| Amide Hydrolysis | Amidase | 2-aminopropanoic acid, N-propylamine |

| N-dealkylation | Cytochrome P450 | 2-aminoacetamide, Propionaldehyde |

| Hydroxylation | Cytochrome P450 | 2-Amino-N-(3-hydroxypropyl)acetamide |

Enzymatic Transformations of this compound Analogues

The enzymatic transformations of amine and amide-containing compounds have been extensively studied, providing a framework for predicting the metabolism of this compound. Analogues such as N-propylacetamide serve as useful models for understanding these processes.

Cytochrome P450 enzymes are well-known for their role in the oxidative metabolism of a vast array of substrates. The N-dealkylation of amines is a classic example of a CYP450-mediated reaction. ku.edu This process is initiated by the abstraction of a hydrogen atom from the α-carbon of the N-alkyl group, followed by hydroxylation to form a carbinolamine intermediate. This intermediate is generally unstable and spontaneously decomposes to yield a dealkylated amine and a carbonyl compound.

In addition to CYP450, other enzyme systems such as flavin-containing monooxygenases (FMOs) can also be involved in the oxidation of nitrogen-containing compounds. However, CYP450-mediated N-dealkylation is often the predominant pathway for many N-alkylamines and amides.

The study of simple amides like N-propylacetamide indicates that they are relatively stable compounds. ontosight.aicymitquimica.com However, under biological conditions, enzymatic hydrolysis can occur. The rate and extent of this hydrolysis are dependent on the specific amidase enzymes involved and the steric and electronic properties of the substrate.

Table 2: Properties of a Related Amide Analogue: N-Propylacetamide

| Property | Value |

| Chemical Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Boiling Point | 185-190°C |

| Melting Point | -20°C |

| Solubility | Slightly soluble in water, miscible with organic solvents |

Coordination Chemistry of 2 Amino N Propylacetamide Hydrochloride Derived Ligands

Complexation Behavior of 2-Amino-N-propylacetamide Hydrochloride Derivatives with Metal Ions

Ligands derived from 2-amino-N-propylacetamide are expected to act as bidentate or tridentate chelating agents, coordinating with metal ions through the nitrogen atom of the amino group and the oxygen atom of the amide group. The specific complexation behavior is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating species.

In acidic solutions, the amino group of the ligand is protonated, which can hinder its coordination to metal ions. As the pH increases, the amino group is deprotonated, enhancing its ability to form stable chelate rings with metal ions. The amide group can also participate in coordination, typically through the carbonyl oxygen.

Studies on related N-substituted glycine (B1666218) derivatives have shown that these ligands form complexes with various transition metal ions, including Cu(II), Co(II), Ni(II), Fe(II), and Zn(II). The coordination often involves the carboxylate oxygen and the nitrogen atom of the amino group, forming stable five-membered chelate rings. researchgate.net For ligands derived from 2-amino-N-propylacetamide, a similar chelation is anticipated, involving the amino nitrogen and the amide oxygen.

The complexation of Cu(II) with peptide ligands containing both histidyl and aspartyl residues highlights the significant contribution of side chain donor atoms to the metal binding affinity. nih.gov This suggests that modifications to the propyl group or the acetamide (B32628) backbone of 2-amino-N-propylacetamide could influence the stability and structure of the resulting metal complexes.

The stoichiometry of the metal-ligand complexes can vary. For instance, with glycinamide (B1583983), which is structurally similar to the core of 2-amino-N-propylacetamide, mononuclear complexes of Co(II), Ni(II), and Cu(II) have been synthesized and characterized. nih.gov It is plausible that ligands derived from 2-amino-N-propylacetamide would also form mononuclear complexes with a 1:2 metal-to-ligand ratio, particularly in the case of octahedral geometries.

Thermodynamic Stability and Dissociation Kinetics of Metal Complexes Formed by this compound Ligands

The thermodynamic stability of metal complexes with ligands derived from 2-amino-N-propylacetamide is a critical aspect of their coordination chemistry. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the chelate effect, and the electronic and steric properties of the ligand.

The stability of metal complexes with amino acid-like ligands often follows the Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes. For complexes with DL-2-amino butanedioic acid, the stability order was found to be Co(II) < Ni(II) < Cu(II) > Zn(II), which is in agreement with the Irving-Williams series. orientjchem.org A similar trend can be expected for complexes with ligands derived from 2-amino-N-propylacetamide.

The chelate effect plays a significant role in the stability of these complexes. The formation of a five-membered chelate ring involving the amino nitrogen and the amide oxygen would lead to enhanced thermodynamic stability compared to complexes with monodentate ligands.

The stability constants (log β) of copper(II) complexes with peptides containing histidyl and aspartyl residues have been determined through potentiometric measurements, revealing the enhanced stability of complexes with 3N and 4N coordination. nih.gov While specific stability constants for 2-amino-N-propylacetamide derived ligands are not available, data from related systems can provide an estimate of their stability.

| Ligand System | Metal Ion | log β (1:1) | log β (1:2) | Reference |

| DL-2-amino butanedioic acid | Co(II) | 4.85 | 8.50 | orientjchem.org |

| DL-2-amino butanedioic acid | Ni(II) | 5.60 | 9.95 | orientjchem.org |

| DL-2-amino butanedioic acid | Cu(II) | 7.80 | 14.10 | orientjchem.org |

| DL-2-amino butanedioic acid | Zn(II) | 5.20 | 9.40 | orientjchem.org |

Table 1: Stability constants of metal complexes with a related amino acid ligand at 30°C and 0.1M ionic strength.

The dissociation kinetics of these metal complexes are also an important consideration. The rate of dissociation can be influenced by factors such as the strength of the metal-ligand bonds and the geometry of the complex. Studies on the substitution reactions of cobalt(III) complexes with amino acids indicate that these complexes are generally very stable and undergo slow ligand exchange reactions. researchgate.net

Structural Characterization of Metal-2-Amino-N-propylacetamide Hydrochloride Complexes

The structural characterization of metal complexes provides valuable insights into their coordination geometry and bonding. While crystal structures for complexes of this compound are not available, the structures of complexes with related ligands can be used to predict the likely coordination environments.

Complexes of cobalt, nickel, and copper with glycinamide have been structurally characterized, revealing mononuclear species where the glycinamide ligand acts as a bidentate N,O-donor. nih.gov In these complexes, the metal ions are typically in an octahedral coordination environment, with two glycinamide ligands and two water molecules completing the coordination sphere. For example, in [Ni(H₂O)₂(glycinamide)₂]Cl₂, the nickel(II) ion is coordinated to two glycinamide ligands and two water molecules in a distorted octahedral geometry.

| Complex | Metal Ion | Coordination Geometry | Key Bond Distances (Å) | Reference |

| [Ni(H₂O)₂(glycinamide)₂]Cl₂ | Ni(II) | Distorted Octahedral | Ni-N: ~2.08, Ni-O: ~2.06 | nih.gov |

| [CuCl₂(glycinamide)₂] | Cu(II) | Distorted Octahedral | Cu-N: ~2.00, Cu-O: ~1.97 | nih.gov |

Table 2: Structural data for metal complexes with the related ligand glycinamide.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-Visible spectroscopy are also crucial for characterizing these complexes. In the FTIR spectra, coordination of the amino group to the metal ion is typically indicated by a shift in the N-H stretching and bending vibrations. Similarly, coordination of the amide oxygen is evidenced by a shift in the C=O stretching frequency.

For instance, in the synthesis of transition metal complexes with a Schiff base derived from an acetamide, IR spectroscopy was used to confirm the coordination of the amide group. nih.gov UV-Visible spectroscopy can provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For nickel(II) complexes with bis(oxime)amine-containing ligands, UV-Vis spectroscopy showed that the crystal field splitting parameter (10 Dq) varies with the nature of the coordinating arms of the ligand. nih.gov

X-ray absorption spectroscopy (XAS) can also be a powerful tool to probe the local coordination environment of the metal ion in these complexes, providing information on bond distances and coordination numbers, as demonstrated in studies of excited-state structural dynamics of nickel complexes. rsc.org

Future Research Directions in 2 Amino N Propylacetamide Hydrochloride Studies

Emerging Areas of Investigation for 2-Amino-N-propylacetamide Hydrochloride

Given the limited specific research on this compound, emerging areas of investigation must be extrapolated from the broader class of aminoacetamide and N-propylacetamide derivatives. These related compounds have shown a wide range of biological activities, suggesting potential research trajectories for the title compound.

Table 1: Potential Areas of Investigation Based on Related Compound Classes

| Research Area | Rationale Based on Related Compounds | Potential for this compound |

| Anticonvulsant Activity | N-propylacetamide derivatives, such as 2,2-Di-n-propylacetamide, are known for their use as antiepileptic drugs. | The N-propylacetamide moiety suggests that the compound could be screened for activity against various seizure models. |

| Analgesic Properties | Various acetamide (B32628) derivatives have been investigated for their pain-relieving effects. | The structural features of this compound warrant investigation into its potential analgesic properties through various nociception assays. |

| Antimicrobial and Antifungal Applications | The aminoacetamide scaffold is a common feature in molecules with demonstrated antibacterial and antifungal properties. | Screening against a panel of pathogenic bacteria and fungi could reveal previously unknown antimicrobial activities. |

| Anticancer Potential | Certain substituted acetamides have been explored for their cytotoxic effects on cancer cell lines. | The compound could be evaluated for its in vitro cytotoxicity against various cancer cell lines to identify any potential as a novel anticancer agent. |

| Enzyme Inhibition | The amino and amide functionalities present in the molecule could potentially interact with the active sites of various enzymes. | High-throughput screening against a library of enzymes could uncover specific inhibitory activities relevant to disease pathways. |

Future research could systematically explore these areas through a combination of in silico modeling, in vitro assays, and subsequent in vivo studies to elucidate the pharmacological profile of this compound.

Addressing Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the current lack of a substantial body of published research. This presents a significant hurdle for any new investigation, as there is no established foundation of biological data or validated research methodologies specifically for this compound.

Challenges:

Lack of Precedent: The absence of prior pharmacological studies means that researchers must start from a foundational level of screening and characterization, without the benefit of previous findings to guide their hypotheses.

Synthesis and Optimization: While the synthesis of aminoacetamides is generally well-established, optimizing synthetic routes for this compound to produce high yields and purity for research purposes may require dedicated effort.

Structure-Activity Relationship (SAR) Studies: Without a known biological target or activity, initiating SAR studies to improve potency or selectivity is challenging. A broad initial screening is necessary to identify a starting point.

Despite these challenges, the dearth of information also presents a unique opportunity for novel discoveries.

Opportunities:

Unexplored Chemical Space: The compound represents a relatively unexplored area of chemical space, increasing the likelihood of discovering novel biological activities and mechanisms of action.

Potential for First-in-Class Discoveries: Any significant biological activity identified would be a novel finding, with the potential to lead to the development of first-in-class therapeutic agents.

Foundation for Future Research: Foundational research on this compound can pave the way for a new area of investigation, stimulating further studies into its derivatives and analogs.

Table 2: Strategic Approaches to Overcome Challenges and Capitalize on Opportunities

| Challenge | Opportunity | Strategic Approach |

| Lack of Precedent | Unexplored Chemical Space | Initiate broad, unbiased phenotypic screening in various disease models (e.g., neurological, infectious, oncological) to identify potential areas of biological activity. |

| Synthesis and Optimization | Foundational Research | Develop and publish a robust and scalable synthetic pathway for this compound to facilitate wider research access. |

| Structure-Activity Relationship (SAR) Studies | Potential for First-in-Class Discoveries | Once a biological activity is confirmed, perform computational docking studies against known targets and initiate a focused library synthesis of analogs to establish an initial SAR. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-Amino-N-propylacetamide hydrochloride in research samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) is a robust technique for quantification. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) at 1 mL/min flow rate. Validate the method with linearity (e.g., 1–10 μg/mL range), recovery studies (target 98–102%), and precision (RSD <2%). UV detection at 200–210 nm is suitable for amide derivatives .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store as a lyophilized powder at –20°C for long-term stability. In solution, aliquot and store at –80°C to prevent hydrolysis. Protect from moisture using desiccants and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact. For spills, neutralize with a 5% sodium bicarbonate solution before disposal. Monitor waste for residual amines using LC-MS. Safety data sheets (SDS) should be reviewed for acute toxicity (e.g., LD50) and ecotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield?

- Methodological Answer : Use a two-step synthesis: (1) React propylamine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, and (2) precipitate the hydrochloride salt using HCl gas in ethanol. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Purify via recrystallization from hot ethanol. Yield optimization requires DOE (e.g., varying molar ratios, temperature) .

Q. How can researchers resolve discrepancies in the stability data of this compound under different pH conditions?

- Methodological Answer : Perform forced degradation studies at pH 1–13 (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours). Analyze degradation products using LC-QTOF-MS to identify hydrolysis or oxidation byproducts. Compare kinetic models (e.g., zero-order vs. first-order degradation) to determine pH-dependent stability mechanisms. Buffer selection (e.g., phosphate vs. acetate) may also influence results .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT), such as in-line FTIR, to monitor reaction intermediates. Use chiral chromatography (e.g., Chiralpak AD-H column) to detect enantiomeric impurities. Statistical tools like multivariate analysis (PCA) can correlate raw material purity (e.g., propylamine assay) with final product quality .

Q. How can NMR spectroscopy differentiate this compound from structurally similar impurities?

- Methodological Answer : Acquire ¹H-NMR (400 MHz, D2O) and compare chemical shifts: the propyl chain (–CH2–CH2–CH3) appears as a triplet at δ 1.2–1.4 ppm, while the acetamide carbonyl (–CO–NH–) resonates at δ 2.1 ppm. ¹³C-NMR can confirm the absence of N-methyl impurities (e.g., δ 35–40 ppm for –N–CH3). HSQC or COSY experiments resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.